N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)-N-(prop-2-en-1-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)-N-(prop-2-en-1-yl)methanesulfonamide is a complex organic compound that features a piperazine ring, a phenylsulfonyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)-N-(prop-2-en-1-yl)methanesulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the piperazine derivative reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Carbonyl Phenyl Group: The resulting sulfonylated piperazine is then coupled with a carbonyl phenyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Addition of the Methanesulfonamide Moiety: Finally, the methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)-N-(prop-2-en-1-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)-N-(prop-2-en-1-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)-N-(prop-2-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide: A related compound with a pyrazinyl group instead of a phenylsulfonyl group.
Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone: A similar compound with a methanone group instead of a methanesulfonamide group.
Uniqueness
N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)-N-(prop-2-en-1-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H25N3O5S2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[4-[4-(benzenesulfonyl)piperazine-1-carbonyl]phenyl]-N-prop-2-enylmethanesulfonamide |
InChI |
InChI=1S/C21H25N3O5S2/c1-3-13-24(30(2,26)27)19-11-9-18(10-12-19)21(25)22-14-16-23(17-15-22)31(28,29)20-7-5-4-6-8-20/h3-12H,1,13-17H2,2H3 |
InChI Key |
HDAKNVPUVWELTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.